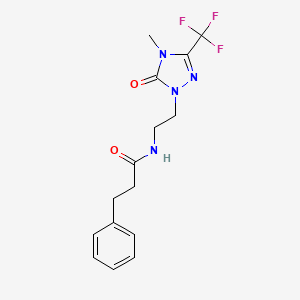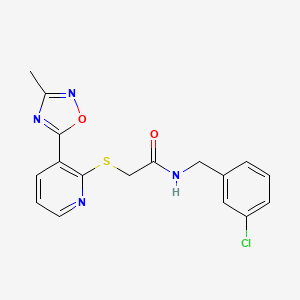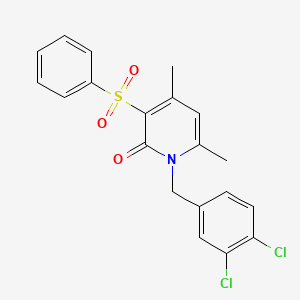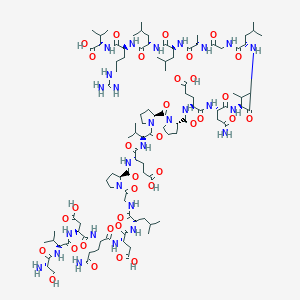
N-(2-(4-メチル-5-オキソ-3-(トリフルオロメチル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イル)エチル)-3-フェニルプロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide is a novel compound characterized by its unique molecular structure, combining elements such as a 1,2,4-triazole ring, a trifluoromethyl group, and a phenylpropanamide backbone
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization.
Biology
Biologically, it has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it valuable in biochemical research.
Medicine
In the field of medicine, the compound shows promise as a lead compound for developing new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancers.
Industry
Industrially, it is used in the synthesis of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
Formation of the 1,2,4-Triazole Ring: : The synthesis begins with the formation of the 1,2,4-triazole ring. A common starting material is 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, which can be prepared by the cyclization of appropriate hydrazine and aldehyde precursors under acidic conditions.
Attachment of the Phenylpropanamide Moiety: : The phenylpropanamide backbone is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine.
Final Assembly: : The final step is the introduction of the ethyl linker via alkylation. The compound is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production methods are scaled up using continuous flow reactors, which offer better control over reaction conditions and yield higher purity products. Solvent choices and reaction parameters are optimized to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation at the phenyl ring, typically using strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions often target the triazole ring, using hydrogenation with palladium on carbon as the catalyst.
Substitution: : Substitution reactions primarily occur at the amide nitrogen, where nucleophiles can replace hydrogen under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Partially hydrogenated triazole derivatives.
Substitution: N-alkylated or N-arylated derivatives.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the triazole ring facilitates hydrogen bonding and other interactions. The phenylpropanamide backbone provides structural stability and contributes to the compound's overall bioactivity.
類似化合物との比較
Similar Compounds
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylacetamide
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylbutanamide
Uniqueness
Compared to its analogs, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide exhibits unique properties due to the length and flexibility of the ethyl linker. This results in different spatial configurations and interactions with molecular targets, potentially leading to novel biological activities.
This deep dive into N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide covers its synthesis, reactivity, applications, and comparisons, highlighting its significance in various scientific fields. How would you like to use this knowledge?
特性
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-21-13(15(16,17)18)20-22(14(21)24)10-9-19-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWFKSIARYPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![5-Ethyl-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2447469.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)
![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)
![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)
